molecular formula C11H12O4 B11894302 2,4-Dimethyl-2H-chromene-2,7,8-triol

2,4-Dimethyl-2H-chromene-2,7,8-triol

Cat. No.: B11894302
M. Wt: 208.21 g/mol
InChI Key: WAPXANWTTUENMR-UHFFFAOYSA-N
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Description

2,4-Dimethyl-2H-chromene-2,7,8-triol is a compound belonging to the chromene family, which are oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are found in various natural products and pharmaceutical agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-2H-chromene-2,7,8-triol typically involves cyclization reactions and late-stage functionalization of the parent 2H-chromenes . One common method includes the reaction of benzene-1,2,3-triol with ethyl 4-chloro-3-oxobutanoate, followed by further reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-2H-chromene-2,7,8-triol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or carbonyl groups within the molecule.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

2,4-Dimethyl-2H-chromene-2,7,8-triol has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2,4-Dimethyl-2H-chromene-2,7,8-triol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antifungal activity may be due to its ability to disrupt fungal cell membranes or inhibit key enzymes involved in fungal metabolism .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2,4-dimethylchromene-2,7,8-triol

InChI

InChI=1S/C11H12O4/c1-6-5-11(2,14)15-10-7(6)3-4-8(12)9(10)13/h3-5,12-14H,1-2H3

InChI Key

WAPXANWTTUENMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(OC2=C1C=CC(=C2O)O)(C)O

Origin of Product

United States

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